REACTION_CXSMILES
|
Cl.Br[C:3]1[CH:8]=[CH:7][C:6]([CH:9]([NH2:11])[CH3:10])=[C:5]([Cl:12])[CH:4]=1.[F:13][C:14]1[CH:15]=[CH:16][C:17]([O:23][CH3:24])=[C:18](B(O)O)[CH:19]=1>O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:12][C:5]1[CH:4]=[C:3]([C:16]2[CH:15]=[C:14]([F:13])[CH:19]=[CH:18][C:17]=2[O:23][CH3:24])[CH:8]=[CH:7][C:6]=1[CH:9]([NH2:11])[CH3:10] |f:0.1,4.5.6|
|
Name
|
|
Quantity
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0.25 g
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Type
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reactant
|
Smiles
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Cl.BrC1=CC(=C(C=C1)C(C)N)Cl
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Name
|
|
Quantity
|
0.364 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C1)B(O)O)OC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.005 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
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UNSPECIFIED
|
Setpoint
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190 °C
|
Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
The mixture was added to a SCX column (
|
Type
|
WASH
|
Details
|
eluted with 1:1 dichloromethane/methanol
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Type
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CUSTOM
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Details
|
10% 7M ammonia/methanol) and solvent evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1C(C)N)C1=C(C=CC(=C1)F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.266 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |